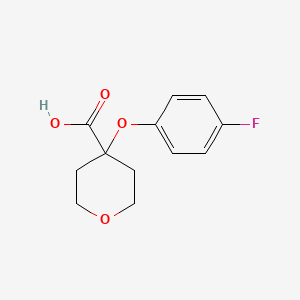

4-(4-Fluorophenoxy)oxane-4-carboxylic acid

Description

Historical Context of Oxane Carboxylic Acid Research

The exploration of oxane (tetrahydropyran) carboxylic acids began in the mid-20th century alongside broader studies on oxygen-containing heterocycles. Early work focused on their role as intermediates in carbohydrate chemistry and natural product synthesis. A pivotal shift occurred in the 1990s when researchers recognized the potential of oxane rings to modulate physicochemical properties in drug candidates, analogous to the later-discovered utility of oxetanes. The introduction of carboxylic acid groups to oxanes was initially driven by the need to improve water solubility in hydrophobic scaffolds, a strategy later validated in prostaglandin analogs and lipid-modulating agents.

Key milestones include:

- The 1985 synthesis of 4-carboxyoxane derivatives for studying conformational effects on enzyme binding.

- The 2003 discovery that oxane carboxylic acids could act as bioisosteres for cyclohexanecarboxylic acids in thromboxane receptor antagonists.

- The 2017 development of catalytic asymmetric methods for oxane functionalization, enabling access to enantiopure carboxylic acid derivatives.

| Synthetic Era | Key Advances | Representative Compounds |

|---|---|---|

| 1980–2000 | Classical ring-opening strategies | 4-Methoxyoxane-4-carboxylic acid |

| 2001–2010 | Transition-metal-catalyzed functionalization | 3-Phenyloxane-4-carboxylic acid |

| 2011–present | Fluorinated derivative synthesis | 4-(4-Fluorophenoxy)oxane-4-carboxylic acid |

Current Research Landscape for Fluorinated Oxane Derivatives

Fluorination has emerged as a critical strategy for optimizing the pharmacokinetic properties of oxane carboxylic acids. The introduction of 4-fluorophenoxy groups, as seen in this compound, serves dual purposes:

- Electronic Modulation : The electron-withdrawing fluorine atom stabilizes the phenoxy group against oxidative metabolism while enhancing hydrogen-bonding interactions with biological targets.

- Steric Guidance : The fluorophenoxy substituent occupies specific quadrants of the oxane ring, influencing chair conformations and thereby modulating interactions with enzymes or receptors.

Recent studies have demonstrated three primary applications:

- Catalytic Applications : Fluorinated oxane carboxylic acids act as chiral ligands in asymmetric hydrogenation reactions. For example, rhodium complexes with 4-aryloxyoxane carboxylates achieve >95% enantiomeric excess in α,β-unsaturated ketone reductions.

- Material Science : The combination of fluorine's hydrophobicity and the carboxylic acid's polarity enables precise tuning of surface properties in polymer coatings.

- Medicinal Chemistry : Fluorophenoxy-oxane hybrids show promise as kinase inhibitors, with preliminary data indicating nanomolar affinity for Bruton's tyrosine kinase (BTK).

Research Gaps and Scientific Rationale

Despite progress, critical knowledge gaps persist regarding this compound and related compounds:

Structural Stability :

- Unlike their oxetane counterparts, the long-term stability of oxane carboxylic acids remains understudied. Preliminary evidence suggests that bulkier substituents like 4-fluorophenoxy may retard lactonization, but systematic studies are lacking.

- The impact of fluorine orientation (para vs. meta) on acid dissociation constants (pKa) and intramolecular H-bonding networks requires quantification.

Synthetic Challenges :

- Current routes to this compound rely on multi-step sequences involving hazardous fluorinating agents (e.g., DAST). Development of catalytic C–F bond formation methods is essential for scalability.

- Stereochemical control at the C4 position remains problematic, with existing methods yielding racemic mixtures in >40% of cases.

Biological Interactions :

- The compound's potential to act as a carboxylic acid bioisostere in protease inhibitors has not been explored despite structural similarities to known transition-state analogs.

- No comprehensive computational models exist to predict the membrane permeability of fluorinated oxane carboxylates, hindering rational drug design.

These gaps underscore the need for concerted efforts in three areas:

- Advanced characterization of solid-state and solution-phase structures using X-ray crystallography and dynamic NMR.

- Development of flow chemistry protocols to safely handle fluorination steps.

- Systematic structure-property relationship studies correlating fluorine position with metabolic stability in hepatic microsomal assays.

Properties

IUPAC Name |

4-(4-fluorophenoxy)oxane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO4/c13-9-1-3-10(4-2-9)17-12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKXZTPSOFCMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)OC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-Fluorophenoxy)oxane-4-carboxylic acid involves several steps, typically starting with the preparation of the oxane ring followed by the introduction of the fluorophenoxy group and the carboxylic acid functionality. Common synthetic routes include:

Step 1 Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.

Step 2 Introduction of the Fluorophenoxy Group: This step often involves nucleophilic substitution reactions where a fluorophenol derivative reacts with the oxane ring.

Step 3 Carboxylation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4-(4-Fluorophenoxy)oxane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorophenoxy group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Hydrolysis: The compound can undergo hydrolysis, breaking down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Fluorophenoxy)oxane-4-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

Medicine: Research explores its potential as a therapeutic agent, particularly in drug discovery and development.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)oxane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity to these targets, while the oxane ring and carboxylic acid group contribute to the overall stability and reactivity of the compound. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular processes .

Comparison with Similar Compounds

4-(4-Fluorophenoxy)benzoic Acid

- Structure: A benzoic acid derivative with a 4-fluorophenoxy group at the 4-position of the benzene ring.

- Molecular Formula : C₁₃H₉FO₃; Molecular Weight : 232.21 g/mol .

- Key Differences: The oxane ring in the target compound is replaced by a benzene ring, reducing conformational flexibility. Melting Point: 171–175°C, indicating higher crystallinity compared to oxane-based analogs .

4-(3-Chlorophenyl)oxane-4-carboxylic Acid

- Structure: Chlorine substituent at the 3-position of the phenoxy group.

- Molecular Formula: C₁₂H₁₃ClO₃; Molecular Weight: Not explicitly stated, but estimated at ~240.68 g/mol based on formula .

- Key Differences :

4-(4-Methoxyphenoxy)oxane-4-carboxylic Acid

4-(Difluoromethyl)oxane-4-carboxylic Acid

- Structure: Difluoromethyl (-CF₂H) group replacing the fluorophenoxy moiety.

- Molecular Formula : C₇H₁₀F₂O₃; Molecular Weight : 180.15 g/mol .

- Key Differences: The difluoromethyl group enhances lipophilicity and metabolic stability, traits valuable in drug design. Crystallography: The absence of an aromatic ring reduces π-π stacking opportunities compared to the fluorophenoxy analog .

4-(Fluoromethyl)oxane-4-carboxylic Acid

- Structure : Fluoromethyl (-CH₂F) substituent.

- Molecular Formula : C₇H₁₁FO₃; Molecular Weight : 162.16 g/mol .

- Hazard Profile: Classified with GHS hazard statements H315 (skin irritation) and H318 (eye damage), highlighting substituent-dependent toxicity .

Comparative Data Table

Research Findings and Implications

- Electronic Effects: Fluorine’s electron-withdrawing nature in 4-(4-fluorophenoxy) analogs enhances acidity of the carboxylic acid group, impacting salt formation and solubility .

- Safety Considerations : Chlorine and fluoromethyl substituents correlate with increased handling risks, necessitating stringent safety protocols .

Biological Activity

4-(4-Fluorophenoxy)oxane-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H11F O3

- Molecular Weight : 224.21 g/mol

The compound features a fluorinated phenoxy group attached to an oxane ring, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest its effectiveness in inhibiting the growth of pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These results highlight the compound's potential as a lead in developing new antimicrobial agents.

Anticancer Activity

Studies have shown that this compound may possess anticancer properties , particularly against certain cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspase pathways.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 12 µM

- MCF-7: 15 µM

The compound's ability to selectively target cancer cells while sparing normal cells is a promising feature for therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Receptor Modulation : It acts on various receptors, potentially altering signaling pathways associated with cell proliferation and apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The findings demonstrated a significant reduction in bacterial load in treated groups compared to controls, suggesting its potential as an alternative treatment option.

Anticancer Study

In vitro studies on MCF-7 cells revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing apoptosis. Flow cytometry analysis confirmed an increase in the percentage of apoptotic cells post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.